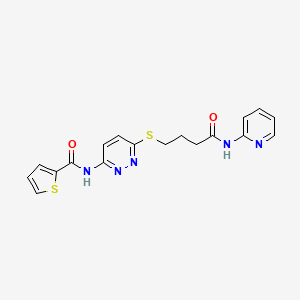

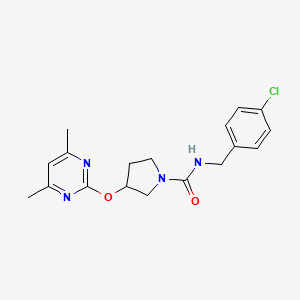

![molecular formula C27H23ClN4O2 B2498153 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide CAS No. 1190020-30-4](/img/structure/B2498153.png)

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis The synthesis of pyrimido[5,4-b]indol derivatives involves reactions of two isomers with aromatic amines leading to hydrochlorides of pyrimido[1,2-a]indole derivatives, with the structure confirmed by X-ray analysis. This suggests a complex multi-step synthetic pathway, potentially involving initial indole modification followed by cyclization reactions to form the pyrimidoindole core (Suzdalev, Den’kina, & Tkachev, 2013).

Molecular Structure Analysis The molecular structure of related compounds has been characterized through sophisticated NMR experiments and X-ray crystallography, indicating a detailed understanding of the molecular geometry and electronic structure of pyrimido[5,4-b]indol derivatives (Knaack et al., 2001).

Chemical Reactions and Properties Chemical reactions involving pyrimidoindole derivatives are versatile, with one study showing the formation of the same pyrimidoindole products from different isomers when reacted with aromatic amines. This demonstrates the reactivity of the core structure towards forming stable derivatives (Suzdalev, Den’kina, & Tkachev, 2013).

Physical Properties Analysis While specific physical properties of “2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide” are not directly reported, related pyrimidoindole compounds have been investigated for their thermal stability and solubility, important for understanding the compound’s behavior under various conditions and its application potential (Wang et al., 2015).

Chemical Properties Analysis The chemical properties of pyrimidoindole derivatives are highlighted by their reactivity with different chemical agents, showcasing the versatility and potential for modification of the pyrimidoindole core to enhance or alter its properties for specific applications. Studies illustrate the synthesis and reactivity of these compounds, providing insights into their chemical behavior and potential functionalities (Suzdalev, Den’kina, & Tkachev, 2013).

Scientific Research Applications

Synthesis and Derivative Formation

- Reactions of certain indole carboxylates with various compounds lead to the formation of pyrimido[5,4-b]indole derivatives, a category to which the compound belongs. This research contributes to the broader understanding of the synthesis and derivative formation of such compounds (Shestakov et al., 2009).

Biological Activities and Applications

- Pyrimido[5,4-b]indoles and their derivatives have been studied for various biological activities. For instance, certain compounds within this group have shown promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Chemical Transformations and Reactions

- Research has explored the chemical reactions and transformations involving pyrimido[5,4-b]indole derivatives. These studies provide insights into how these compounds can be altered or utilized in various chemical processes (Palomarchuk et al., 2019).

Potential Pharmaceutical Applications

- There is ongoing research into the potential pharmaceutical applications of pyrimido[5,4-b]indole derivatives. This includes their possible use in creating new medications or treatments for various conditions, although specific details on the compound may be limited in this regard (Thominiaux et al., 2010).

Mechanism of Action

Indole Derivatives

Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are aromatic in nature due to the presence of excessive π-electrons delocalization . Electrophilic substitution occurs readily on indole due to this property .

Pyrimidine Derivatives

Pyrimidine-derived indole ribonucleosides have been synthesized and tested for in vitro antiproliferative and antiviral activity . They have shown notable cytotoxicity in certain cell lines .

properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O2/c28-22-12-6-4-10-20(22)16-31-18-30-25-21-11-5-7-13-23(21)32(26(25)27(31)34)17-24(33)29-15-14-19-8-2-1-3-9-19/h1-13,18H,14-17H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKMDUBRSQMWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)

![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)

![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)